Dendrodoine

Description

Properties

CAS No. |

75351-10-9 |

|---|---|

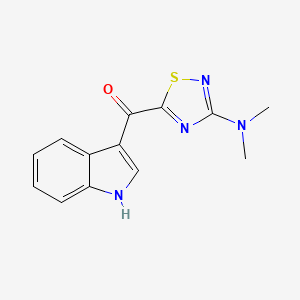

Molecular Formula |

C13H12N4OS |

Molecular Weight |

272.33 g/mol |

IUPAC Name |

[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C13H12N4OS/c1-17(2)13-15-12(19-16-13)11(18)9-7-14-10-6-4-3-5-8(9)10/h3-7,14H,1-2H3 |

InChI Key |

XXIZLPNTFMKYIO-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NSC(=N1)C(=O)C2=CNC3=CC=CC=C32 |

Canonical SMILES |

CN(C)C1=NSC(=N1)C(=O)C2=CNC3=CC=CC=C32 |

Other CAS No. |

75351-10-9 |

Synonyms |

dendrodoine dendrodoine A |

Origin of Product |

United States |

Scientific Research Applications

Dendrodoine is a marine alkaloid isolated from the tunicate Dendrodoa grossularia, notable for its unique thiadiazole structure. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. Herein, we explore the applications of this compound through comprehensive data tables and documented case studies.

Radioprotective Properties

Case Study: Radioprotection in Human Lymphocytes

A study evaluated the efficacy of this compound analog (DA) in protecting human peripheral blood lymphocytes from radiation-induced damage. The results demonstrated that pre-treatment with DA significantly reduced the formation of dicentric aberrations, a marker of DNA damage, in a dose-dependent manner. The antioxidant properties of DA were attributed to its ability to scavenge free radicals and protect cellular DNA from oxidative stress .

Table 1: Radioprotective Efficacy of this compound Analog

| Treatment Group | Dicentric Aberration Frequency (%) | Statistical Significance |

|---|---|---|

| Control | 12.5 | - |

| DA Pre-treated | 5.8 | P ≤ 0.05 |

| Radiation Only | 20.3 | P ≤ 0.01 |

Antioxidant Activity

Case Study: Antioxidant Evaluation

This compound has been shown to possess significant antioxidant activity, which was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The compound exhibited a high capacity for reducing oxidative stress, which is critical in preventing various diseases linked to oxidative damage .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) | Comparison with Standard (Trolox) |

|---|---|---|

| DPPH | 25 | Less effective than Trolox (20) |

| FRAP | 30 | Comparable to Trolox (28) |

Antimicrobial Properties

Case Study: Antimicrobial Efficacy

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those for standard antibiotics like chloramphenicol .

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Chloramphenicol (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 64 | 8-16 |

| Streptococcus epidermidis | 16 | 8-16 |

Cytotoxic Effects

Case Study: Cytotoxicity Against Cancer Cell Lines

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines, including lymphoma cells (L1210). The IC50 values indicate that this compound can effectively inhibit cell proliferation, suggesting potential applications in cancer therapy .

Table 4: Cytotoxicity of this compound

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| L1210 | 6 |

| MCF7 | 10 |

Comparison with Similar Compounds

Trolox (Antioxidant Reference)

Trolox, a water-soluble vitamin E analog, is widely used as a benchmark for antioxidant activity. Dendrodoine analogs exhibit variable antioxidant efficacy compared to Trolox:

- Compound 3cf : IC₅₀ = 26.02 µM (close to Trolox’s literature range: 15–52 µM) .

- This compound analog (DA): At 1 mg/mL, DA showed 84% protection against deoxyribose degradation and ferric-reducing power equivalent to 110 mM Trolox . However, another analog was 16.66 times less active than Trolox (IC₅₀ = 12.28 µM vs. Trolox’s 15–52 µM) .

Chloramphenicol (Antimicrobial Reference)

Chloramphenicol, a broad-spectrum antibiotic, inhibits bacteria at 8–16 µg/mL.

Grossularines (Cytotoxic Analogues)

Grossularine-1 and Grossularine-2, alpha-carboline alkaloids from D. grossularia, exhibit cytotoxicity via DNA intercalation, unlike this compound’s thiadiazole-based mechanism. Grossularine-2 intercalates DNA due to its planar structure, while Grossularine-1 binds non-intercalatively .

Aminothiazole Derivatives

Aminothiazoles, such as dysidenin and isodysidenin, share structural motifs with this compound. However, this compound’s 1,2,4-thiadiazole ring is distinct from the thiazole rings in these compounds, leading to divergent bioactivities .

Comparative Data Table

Mechanistic and Application Differences

- Antioxidant Activity : this compound analogs like DA mitigate oxidative damage by scavenging radicals (e.g., ABTS, superoxide) and reducing lipid peroxidation, comparable to Trolox in some assays . However, variability exists among analogs, with some underperforming relative to Trolox .

- Antimicrobial Activity: Limited to gram-positive bacteria, unlike Chloramphenicol’s broad efficacy. This suggests structural limitations in penetrating gram-negative membranes .

Q & A

Q. How should researchers design controlled experiments to isolate DA’s effects from endogenous antioxidant systems?

Q. What statistical tools are recommended for analyzing DA’s dose-modifying factor (DMF) in radioprotection studies?

- Methodological Answer : Probit analysis calculates DMF based on radiation dose-survival curves. Bootstrapping generates 95% confidence intervals to account for small sample sizes in lymphocyte studies .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.